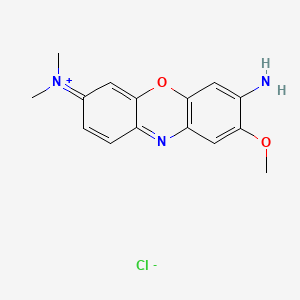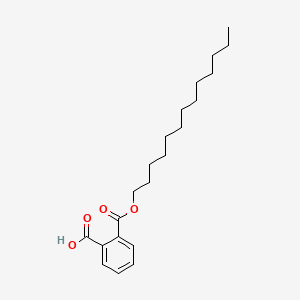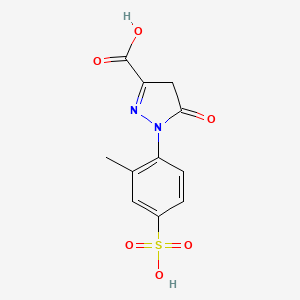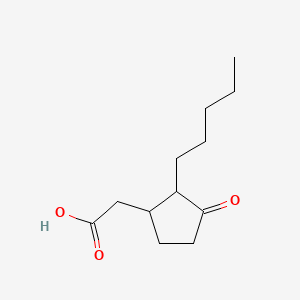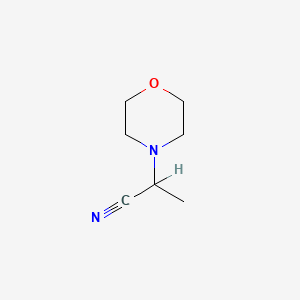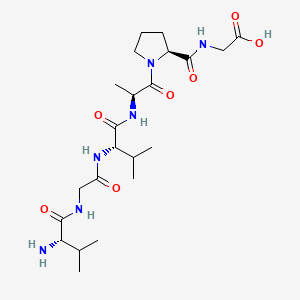
Val-Gly-Val-Ala-Pro-Gly
Descripción general
Descripción
Oligopeptide Val-Gly-Val-Ala-Pro-Gly Analysis
The oligopeptide Val-Gly-Val-Ala-Pro-Gly is a short chain of amino acids that includes valine, glycine, alanine, and proline. This sequence is not directly studied in the provided papers, but related sequences have been investigated for their biological activities and interactions with enzymes. For instance, sequences containing Ala-Pro-Gly and Gly-Pro-Gly have been examined for their role as substrates or inhibitors for protocollagen proline hydroxylase . Additionally, the sequence Gln-Val-Val-Ala-Gly has been studied for its inhibitory effect on papain when hybridized with poly(ethylene glycol) .
Synthesis Analysis
The synthesis of peptides related to Val-Gly-Val-Ala-Pro-Gly has been achieved through various methods. Merrifield's solid-phase procedure was used to synthesize Ala-Pro-Gly-[Ile3, Val5]angiotensin II, demonstrating the feasibility of synthesizing complex peptides with precise sequences . Similarly, the solid-phase method by fluorenylmethyloxycarbonyl chemistry was employed to create poly(ethylene glycol) hybrids of Gln-Val-Val-Ala-Gly analogs . These methods could potentially be adapted for the synthesis of Val-Gly-Val-Ala-Pro-Gly.
Molecular Structure Analysis
The molecular structure of peptides is crucial for their biological function. The study of Ala-Pro-Gly and Gly-Pro-Gly sequences revealed that a peptide must contain a minimum of 4 to 6 amino acid residues to serve as a substrate for protocollagen proline hydroxylase . This suggests that the length and composition of Val-Gly-Val-Ala-Pro-Gly would likely influence its interaction with enzymes and its biological activity.
Chemical Reactions Analysis
The chemical reactivity of peptides is influenced by their amino acid composition. The research on Ala-Pro-Gly and Gly-Pro-Gly sequences indicates that these peptides can interact with enzymes, either as substrates or inhibitors . The Val-Gly-Val-Ala-Pro-Gly sequence could similarly be involved in chemical reactions with enzymes, potentially serving as a substrate or inhibitor depending on its structure and the specific enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides like Val-Gly-Val-Ala-Pro-Gly are determined by their amino acid composition and sequence. For example, the coacervation properties of sequential polypeptides related to elastin were studied, showing that the presence of hydrophobic side chains, such as valine, is critical for coacervation . This implies that the Val-Gly-Val-Ala-Pro-Gly oligopeptide could exhibit unique solubility and interaction properties due to the presence of valine and the overall hydrophobicity of the sequence.
Aplicaciones Científicas De Investigación
Conformational Analysis in Elastin Repeating Sequences
Research on the hexapeptide sequence Val-Gly-Val-Ala-Pro-Gly has contributed to understanding the conformational properties of elastin, a key protein in the elasticity of tissues. Studies by Arad and Goodman (1990) on depsipeptide analogues of elastin repeating sequences, including the Val-Ala-Pro-Gly-Val-Gly sequence, have shed light on the conformational flexibility of elastin. These sequences, proposed to occur in β-turn conformation, show a preference for a structure combining flexibility with strong conformational preferences. This work provides insights into the molecular basis of elastin's elasticity, emphasizing the importance of specific sequence conformations in its function Arad & Goodman, 1990.
Role in Protease Inhibition
Kawasaki et al. (1996) explored the sequence's role in protease inhibition, specifically its inhibitory effect on papain. By creating poly(ethylene glycol) hybrids of Gln-Val-Val-Ala-Gly analogs, they demonstrated enhanced solubility and inhibitory effects. This research opens pathways to understanding the sequence's potential in developing protease inhibitors, with implications for therapeutic applications Kawasaki et al., 1996.
Structural and Biophysical Properties
Studies have also delved into the structural and biophysical implications of the Val-Gly-Val-Ala-Pro-Gly sequence. Mattice et al. (1995) investigated gramicidin channels, highlighting how substitutions within similar sequences affect channel properties. Although not directly studying Val-Gly-Val-Ala-Pro-Gly, this research contributes to a broader understanding of how specific sequences and their alterations can modulate the function of biologically relevant channels Mattice et al., 1995.
Application in Biomaterials
The sequence has been utilized in the creation of elastomeric biomaterials, demonstrating its significance beyond natural protein functions. Urry et al. (1987) introduced hexapeptide repeats into polypentapeptide matrices, examining the structural role of these segments. This research not only highlights the sequence's contribution to elasticity but also its potential in designing novel biomaterials with specific mechanical properties Urry et al., 1987.
Safety And Hazards
Direcciones Futuras
The future directions of research on VGVAPG could involve further exploration of its chemotactic activity and potential applications in medicine. For example, it may be useful as a biospecific cell adhesion ligand for smooth muscle cells . Additionally, the development of novel protease-cleavable linkers for selective drug delivery is a promising area of research .
Propiedades
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCSROTYKMPBDL-USJZOSNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918909 | |
| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Val-Gly-Val-Ala-Pro-Gly | |
CAS RN |
92899-39-3 | |
| Record name | Valyl-glycyl-valyl-alanyl-prolyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092899393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAPEPTIDE-12 (VAL-GLY-VAL-ALA-PRO-GLY) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04V1QPJ5TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



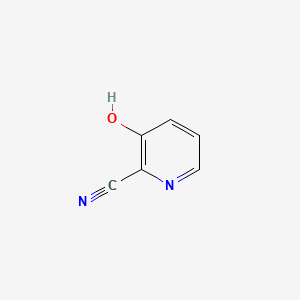
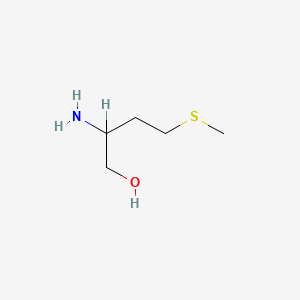
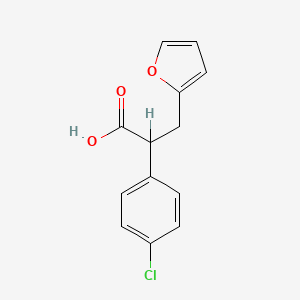
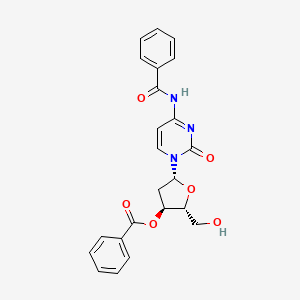
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)
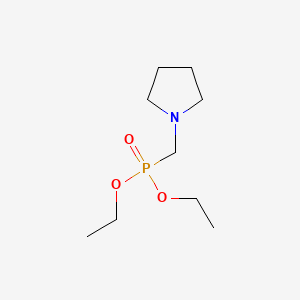
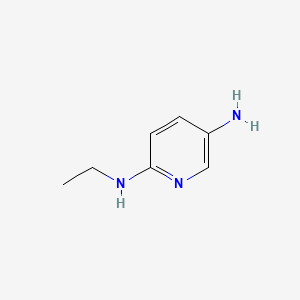
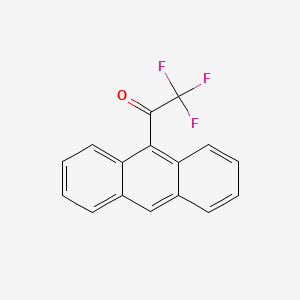
![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
